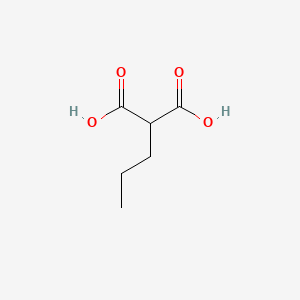

2-Propylmalonic acid

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and characterization of malonic acid derivatives in the nineteenth and twentieth centuries. Malonic acid itself was first prepared in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid. The subsequent work by Hermann Kolbe and Hugo Müller in 1864, who independently discovered synthetic routes to malonic acid from propionic acid, established the foundation for understanding substituted malonic acid chemistry.

The development of substituted malonic acids, including this compound, emerged from the classical malonic ester synthesis methodology developed in the late nineteenth century. This synthetic approach, which involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation, became a cornerstone method for carbon-carbon bond formation in organic chemistry. The specific preparation of propyl-substituted malonic acids gained particular attention in the twentieth century as researchers recognized their potential as intermediates in pharmaceutical synthesis.

Richard Willstätter's pioneering work in 1900, during which he isolated proline and synthesized it using sodium salt of diethyl malonate with 1,3-dibromopropane, demonstrated the versatility of malonic acid derivatives in amino acid synthesis. This work indirectly contributed to the understanding of how alkyl-substituted malonic acids, including the propyl derivative, could serve as valuable synthetic intermediates. The subsequent work by Emil Fischer in 1901, who isolated proline from casein and studied the decomposition products of γ-phthalimido-propylmalonic ester, further highlighted the importance of propyl-substituted malonic acid derivatives in complex molecule synthesis.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by multiple systematic and common names that reflect its structural features and chemical relationships. The compound is most commonly known by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-propylpropanedioic acid. This nomenclature clearly indicates the presence of a propyl group attached to the second carbon of propanedioic acid, which is the systematic name for malonic acid.

The Chemical Abstracts Service has assigned this compound the registry number 616-62-6, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes propylmalonic acid, α-propylmalonic acid, and 1,1-butanedicarboxylic acid. The designation as α-propylmalonic acid emphasizes the substitution at the alpha carbon position relative to the carboxylic acid groups, while 1,1-butanedicarboxylic acid reflects the compound's structure when viewed as a butane derivative with two carboxylic acid groups attached to the same carbon.

The compound's structure can be represented by the SMILES notation CCCC(C(=O)O)C(=O)O, which clearly shows the linear propyl chain attached to the central carbon bearing two carboxylic acid groups. The InChI (International Chemical Identifier) representation provides an additional layer of structural specificity: InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10). This standardized representation ensures unambiguous identification across different chemical databases and software systems.

Position in Organic Chemistry Classification

This compound occupies a specific position within the hierarchical classification of organic compounds, representing a substituted dicarboxylic acid within the broader family of malonic acid derivatives. As a member of the dicarboxylic acid class, it shares fundamental structural characteristics with other compounds containing two carboxylic acid functional groups. However, its unique substitution pattern distinguishes it from simple dicarboxylic acids and places it within the specialized category of α-substituted malonic acids.

Within the malonic acid family, this compound represents a monoalkylated derivative, contrasting with unsubstituted malonic acid (propanedioic acid) and dialkylated derivatives such as 2,2-dipropylmalonic acid. This classification is significant because monoalkylated malonic acids exhibit distinct chemical reactivity compared to their unsubstituted or disubstituted counterparts. The presence of a single alkyl substituent at the α-position influences both the acidity of the compound and its behavior in decarboxylation reactions.

From a functional group perspective, this compound contains two carboxylic acid groups (COOH) attached to the same carbon atom, with an additional propyl group providing steric and electronic effects. This arrangement classifies it as a gem-dicarboxylic acid, a structural motif that is inherently unstable in certain chemical environments and prone to decarboxylation under thermal conditions. The compound's classification as an aliphatic dicarboxylic acid further distinguishes it from aromatic dicarboxylic acids and places it within the subset of saturated organic acids.

The stereochemical considerations of this compound reveal that the central carbon bearing the two carboxylic acid groups and the propyl substituent represents a potential stereocenter when the compound is incorporated into larger molecular frameworks. However, in its free acid form, the compound does not possess chirality due to the presence of two identical carboxylic acid groups. This aspect of its classification becomes important when considering its use in asymmetric synthesis applications or when examining its role as a precursor to chiral molecules.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its versatility as a synthetic intermediate and its role in fundamental organic chemistry transformations. Recent investigations have demonstrated the compound's particular importance in the development of efficient decarboxylation methodologies, with researchers achieving quantitative conversion to 2-propylpentanoic acid (valproic acid) under microwave-assisted conditions. This transformation represents a significant advancement in green chemistry approaches, eliminating the need for solvents and catalysts while achieving excellent yields in remarkably short reaction times of three minutes.

The compound's role in pharmaceutical intermediate synthesis has garnered considerable attention, particularly in the context of anti-epileptic drug development. Research has shown that 2,2-dipropylmalonic acid, a closely related derivative, serves as a direct precursor to valproic acid through thermal decarboxylation reactions. This connection has elevated the importance of propyl-substituted malonic acids in medicinal chemistry research, where controlling reaction conditions and optimizing yields are critical for pharmaceutical manufacturing processes.

Enzymatic studies have revealed additional dimensions of this compound's research significance, particularly in the field of biochemical synthesis. Investigations into coupled enzyme systems have demonstrated the compound's compatibility with engineered crotonases and alkylmalonyl-CoA synthetases, opening new avenues for biocatalytic approaches to complex molecule synthesis. These findings suggest potential applications in the stereoselective preparation of lipidated amino acid derivatives and other bioactive compounds through enzymatic pathways.

The compound's behavior in decarboxylation reactions has contributed to fundamental understanding of thermal decomposition mechanisms in substituted malonic acids. Research has established that the optimal temperature range for decarboxylation lies between 170-180°C, with higher temperatures leading to unwanted side reactions and lower yields. These findings have informed the development of more efficient synthetic protocols and have contributed to the theoretical understanding of how substituent effects influence the stability and reactivity of malonic acid derivatives.

Advanced analytical techniques have been employed to characterize this compound's properties, including high-performance liquid chromatography for reaction monitoring and nuclear magnetic resonance spectroscopy for structural confirmation. The compound's water solubility of 700 grams per liter at 25°C makes it particularly suitable for aqueous-based synthetic transformations and purification procedures. Its melting point of approximately 95.85°C and boiling point estimates ranging from 311.39°C to 325.8°C provide important physical property data for process development and safety considerations.

Properties

IUPAC Name |

2-propylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDJODAWOFNASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210603 | |

| Record name | n-Propylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-62-6 | |

| Record name | n-Propylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Malonic Ester (Malonic Ester Synthesis)

One classical and widely used method to prepare 2-propylmalonic acid involves the alkylation of malonic esters (e.g., dimethyl malonate) with propyl halides under basic conditions, followed by hydrolysis and acidification to yield the free acid.

-

- Deprotonation of dimethyl malonate with a base (e.g., sodium ethoxide or potassium tert-butoxide)

- Nucleophilic substitution with propyl bromide to introduce the propyl group at the C-2 position

- Hydrolysis of the ester groups to carboxylic acids

- Acidification to obtain this compound

-

- Base: Sodium ethoxide or potassium tert-butoxide

- Solvent: Anhydrous ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours depending on scale and conditions

-

- Large-scale reactors with controlled temperature and stirring

- Purification by crystallization or extraction to ensure high purity

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotonation | Sodium ethoxide, ethanol, RT to reflux | Formation of enolate intermediate |

| Alkylation | Propyl bromide, continued stirring | Introduction of propyl group |

| Hydrolysis and Acidification | Aqueous acid/base treatment | Conversion to this compound |

This method is well-established and provides good yields and purity when carefully controlled.

Thermal Decarboxylation of 2,2-Dipropylmalonic Acid

A more direct and efficient method involves the thermal decarboxylation of 2,2-dipropylmalonic acid to yield this compound (also known as 2-propylpentanoic acid or valproic acid).

-

- Heating 2,2-dipropylmalonic acid at 170-180°C under nitrogen atmosphere induces decarboxylation.

- Carbon dioxide is released, and this compound is formed.

- The reaction is monitored by high-performance liquid chromatography (HPLC) to ensure completion.

-

- Add 2,2-dipropylmalonic acid to a reaction vessel.

- Replace air with nitrogen to create an inert atmosphere.

- Heat the mixture in an oil bath at 170-180°C.

- Monitor CO₂ release and reaction progress by HPLC.

- Upon completion, cool and isolate the product.

-

- High purity product with low impurity content.

- Simple and easy to implement.

- Avoids complex multi-step synthesis.

-

- Reported yields are high, with purity confirmed by chromatographic methods.

- The process avoids the use of solvents or catalysts, reducing contamination.

| Parameter | Value/Condition |

|---|---|

| Temperature | 170-180°C |

| Atmosphere | Nitrogen |

| Reaction Time | Until HPLC shows completion |

| Product Purity | High (monitored by HPLC) |

| Byproducts | Minimal CO₂ released |

Microwave-Assisted Decarboxylation (Solvent- and Catalyst-Free)

Recent advances have demonstrated that microwave irradiation can accelerate the decarboxylation of malonic acid derivatives, including 2,2-dipropylmalonic acid, to produce this compound rapidly and efficiently.

-

- No solvent or catalyst required.

- Reaction times drastically reduced to 3-10 minutes.

- High yields (82%-97%) with excellent purity.

- Minimal workup needed due to clean reaction profile.

-

- Decarboxylation of 2,2-dipropylmalonic acid to 2-propylpentanoic acid achieved in 3 minutes with quantitative yield.

- This method contrasts with traditional heating requiring hours and strong bases.

-

- Environmentally friendly due to absence of solvents and catalysts.

- Energy-efficient and scalable.

- Produces pure product directly, reducing purification steps.

| Method | Reaction Time | Yield (%) | Solvent/Catalyst | Purity | Notes |

|---|---|---|---|---|---|

| Conventional heating | Hours | High | None | High | Requires inert atmosphere |

| Microwave-assisted | 3-10 minutes | 82-97 | None | Very high | Rapid, clean, no workup needed |

This method represents a significant improvement in the preparation of this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Reaction Time | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Malonic Ester Alkylation | Dimethyl malonate + propyl bromide | Base (NaOEt), EtOH, reflux | Several hours | Moderate to high | High | Classical method, multi-step |

| Thermal Decarboxylation | 2,2-Dipropylmalonic acid | 170-180°C, N₂ atmosphere | Until completion (hours) | High | High | Simple, direct, monitored by HPLC |

| Microwave-Assisted Decarboxylation | 2,2-Dipropylmalonic acid | Microwave irradiation, solvent-free | 3-10 minutes | 82-97 | Very high | Rapid, catalyst-free, environmentally friendly |

Research Findings and Practical Considerations

- The thermal decarboxylation method is well-documented in patents (e.g., CN103183599B) and provides a straightforward route to this compound with high purity and yield.

- The precursor 2,2-dipropylmalonic acid can be synthesized efficiently by hydrolysis of diethyl 2,2-dipropylmalonate, which itself is prepared via malonic ester synthesis.

- Microwave-assisted decarboxylation offers a modern, green chemistry approach, significantly reducing reaction time and eliminating the need for solvents or catalysts.

- Analytical techniques such as HPLC are essential for monitoring reaction progress and ensuring product purity.

- Industrial scale-up would benefit from the thermal decarboxylation or microwave methods due to their simplicity and efficiency.

Chemical Reactions Analysis

Decarboxylation Reactions

Decarboxylation is a primary reaction pathway, yielding valproic acid (2-propylpentanoic acid), a key therapeutic agent. Two optimized methods dominate:

| Method | Conditions | Yield | Time | Byproduct | Source |

|---|---|---|---|---|---|

| Microwave-assisted | Solvent-free, catalyst-free, 300–400 W irradiation | 97% | 3 min | CO₂ | |

| Thermal decomposition | 170–180°C under N₂ atmosphere | High* | 2–6 hr | CO₂ |

*The patent describes near-quantitative conversion but does not specify exact yields .

Mechanistic Notes :

-

Microwave irradiation accelerates decarboxylation by directly energizing molecules, avoiding side reactions .

-

Thermal methods require inert atmospheres to prevent oxidation .

Esterification and Alkylation

The carboxylic acid groups enable esterification, forming derivatives critical for organic synthesis:

Key Reactions :

-

Ester Formation : Reacts with alcohols (e.g., ethanol) under acidic conditions:

Conditions: H₂SO₄ catalyst, reflux . -

Alkylation : Participates in nucleophilic substitutions with alkyl halides (e.g., propyl bromide) using bases like NaHMDS:

.

Reaction Optimization Insights

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

2-Propylmalonic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and amides through reactions such as esterification and amidation.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Esterification | Formation of esters from alcohols and acids | Alcohols, acid catalysts |

| Amidation | Formation of amides from amines and acids | Amines, coupling agents |

| Alkylation | Introduction of alkyl groups via nucleophilic substitution | Alkyl halides, strong bases |

Synthetic Pathways

The synthesis typically involves the esterification of malonic acid followed by propylation. This two-step process allows for the efficient production of this compound with high yields.

Biological Applications

Metabolic Pathways

Research indicates that this compound may play a role in various metabolic pathways. It is studied for its potential interactions with enzymes involved in cellular metabolism, particularly those linked to fatty acid synthesis.

Case Study: Enzyme Interaction

A study demonstrated that this compound acts as a substrate for specific enzymes, influencing the synthesis of fatty acids in mitochondrial pathways. This interaction highlights its potential importance in metabolic engineering.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its structural properties make it a candidate for designing new pharmaceuticals targeting metabolic disorders.

Table 2: Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Drug Development | Investigated as a precursor for pharmaceuticals |

| Metabolic Disorders | Potential treatment options for conditions like obesity |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as a building block for synthesizing specialty chemicals. Its derivatives find applications in various sectors, including coatings and polymers.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Coatings | Used as a crosslinker in low-temperature cure coatings |

| Polymers | Component in biodegradable plastics and specialty solvents |

Mechanism of Action

The mechanism of action of 2-propylmalonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Malonic Acid Derivatives

Dipropylmalonic Acid (CAS 1636-27-7)

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Structure : Two propyl groups attached to the central carbon.

- Properties: Increased hydrophobicity compared to 2-propylmalonic acid due to the additional propyl group. No direct data on melting/boiling points are available, but longer alkyl chains typically reduce aqueous solubility .

2-Butylmalonic Acid (CAS 534-59-8)

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Structure : A butyl group replaces the propyl substituent.

- Its boiling point and solubility are expected to differ significantly from this compound .

Malonic Acid (CAS 141-82-2)

Table 1: Structural and Physical Comparison

Ester Derivatives: Diethyl Propylmalonate (CAS 2163-48-6)

- Molecular Formula : C₁₀H₁₈O₄

- Molecular Weight : 202.25 g/mol

- Structure : Ethyl esters replace the carboxylic acid groups of this compound.

- Properties : Esters generally exhibit lower melting points and higher volatility than their acid counterparts. Diethyl propylmalonate is used as a synthetic intermediate, particularly in pharmaceuticals and organic chemistry .

Biological Activity

2-Propylmalonic acid, also known as n-propylmalonic acid, is a dicarboxylic acid with the molecular formula C₆H₁₀O₄. Its unique structure, featuring both propyl and isopropyl groups, contributes to its distinctive biological activity and potential applications in various fields such as biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Molecular Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol

IUPAC Name: Propanedioic acid, propyl-

CAS Number: 616-62-6

The compound's structure includes two carboxylic acid functional groups, which are crucial for its reactivity and interaction with biological systems.

This compound exhibits various biological activities primarily through its interaction with enzymes and metabolic pathways. It has been shown to act as both an inhibitor and activator of certain enzymes, influencing metabolic processes:

- Enzyme Interactions: The compound can modulate the activity of enzymes involved in metabolic pathways, potentially affecting processes such as fatty acid metabolism and energy production.

- Binding Affinity: Detailed studies have indicated that this compound can bind to specific molecular targets, influencing their function and potentially leading to therapeutic effects.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer and inflammation.

Anti-inflammatory Effects

In studies involving plant extracts containing this compound, it was observed that the compound could lower the expression of inflammatory markers such as COX-2 and TNF-α. This suggests a potential role in mitigating inflammatory responses in gastrointestinal tissues .

Study on Gastroprotective Effects

A study investigated the gastroprotective effects of compounds including this compound. The findings demonstrated significant protective effects against gastric ulcers by modulating inflammatory responses and enhancing mucosal defenses:

| Treatment | Effective Concentration (mg/kg) | Protective Effect (%) |

|---|---|---|

| This compound | 50–300 | 41.6 - 100% |

The study highlighted that at varying doses, this compound effectively reduced gastric damage induced by stressors like ethanol or NSAIDs .

Enzyme Inhibition Studies

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could significantly inhibit the activity of certain dehydrogenases, suggesting its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Malonic Acid | Simple dicarboxylic acid | Limited biological activity |

| Diethyl Malonate | Ester derivative | Used in organic synthesis |

| Isopropyl Malonate | Isopropyl group attached | Similar reactivity |

The presence of both propyl and isopropyl groups in this compound enhances its reactivity and biological interactions compared to simpler malonate derivatives .

Q & A

Q. What are the validated analytical methods for quantifying 2-propylmalonic acid in complex mixtures, and how should researchers optimize parameters for accuracy?

- Methodological Answer : Reverse-phase HPLC with UV detection is commonly used. Key parameters include a retention time (R.Time) of ~6.584 minutes and monitoring peak area proportionality (e.g., 14,101 Area units for 6.42% concentration in a sample matrix) . To optimize, adjust mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to resolve co-eluting compounds like nonanoic acid (R.Time 16.847) . Validate the method using spiked recovery experiments and calibration curves with triplicate measurements to ensure precision (±5% RSD).

Q. How can researchers synthesize this compound with high purity, and what are the critical reaction conditions?

- Methodological Answer : A standard synthesis route involves acid-catalyzed decarboxylation of diethyl 2-propylmalonate (CAS 2163-48-6) under reflux with HCl. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization in ethanol/water . For industrial-scale production, microbial fermentation using engineered E. coli strains has shown higher yields (>80%) compared to chemical synthesis . Ensure purity >95% via NMR (¹H, δ 1.2–1.5 ppm for propyl chain protons) and elemental analysis.

Q. What protocols ensure reproducibility in sample preparation for this compound studies?

- Methodological Answer : Follow ASTM guidelines for subsampling: homogenize bulk samples using cryogenic grinding, collect ≥10 incremental subsamples, and store at −80°C to prevent degradation . For solution-based studies, prepare stock solutions in anhydrous DMSO, validate concentration via gravimetric analysis, and avoid freeze-thaw cycles . Document pre-treatment steps (e.g., filtration, pH adjustment) to align with published protocols .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., impurity profiles, solvent effects). For instance, residual nonanoic acid (6.7% in some samples) may skew cytotoxicity assays . Replicate experiments under controlled conditions (e.g., identical cell lines, passage numbers) and apply statistical tools (ANOVA with Tukey’s post hoc test) to isolate compound-specific effects. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What strategies optimize the separation of this compound from structurally similar carboxylic acids in chromatographic analyses?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column (1.7 µm particles) and a gradient elution program (0.1% formic acid in water/acetonitrile). Adjust column temperature to 40°C to enhance resolution of co-eluting species like α-D-galactopyranose methyl glycoside (R.Time 16.701) . For GC-MS, derivatize with BSTFA to improve volatility and detectability. Validate separation efficiency via peak symmetry (>0.9) and theoretical plates (>10,000) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model reaction intermediates, such as the stability of the enolate form during alkylation. Compare activation energies for decarboxylation pathways under acidic vs. basic conditions. Validate predictions with kinetic studies (e.g., in situ IR monitoring of CO₂ release) . Use software like Gaussian or ORCA for simulations, and correlate results with experimental yields .

Q. What are the best practices for reporting this compound data to ensure reproducibility and compliance with journal standards?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail synthesis steps, including molar ratios, reaction times, and purification methods. For characterization, report NMR shifts (¹H, ¹³C), HRMS data, and melting points .

- Supporting Information : Include raw chromatograms, calibration curves, and crystallographic data (if applicable). Use standardized file naming (e.g., SI_01_Compound1_NMR.pdf) .

- Data Availability : Deposit large datasets (e.g., metabolomics) in public repositories like MetaboLights, with persistent identifiers .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism. Report 95% confidence intervals and assess goodness-of-fit via R² (>0.95). For non-monotonic responses, apply model-free approaches (e.g., BMDExpress) to identify threshold effects . Include negative controls (e.g., solvent-only) and account for batch variability via mixed-effects models .

Q. What experimental controls are critical when studying this compound’s role in metabolic pathways?

- Methodological Answer :

- Positive Controls : Use known metabolic inhibitors (e.g., malonyl-CoA decarboxylase inhibitors) to benchmark activity.

- Isotopic Tracing : Employ ¹³C-labeled this compound to track incorporation into fatty acid synthesis pathways via LC-MS/MS .

- Knockout Models : Validate specificity using CRISPR-Cas9 knockout cell lines for target enzymes (e.g., ACC1/2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.